![molecular formula C24H18N6O2S2 B2568057 N-(4-(2-((4-(6-méthylbenzo[d]thiazol-2-yl)phényl)amino)-2-oxoéthyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286695-43-9](/img/structure/B2568057.png)
N-(4-(2-((4-(6-méthylbenzo[d]thiazol-2-yl)phényl)amino)-2-oxoéthyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H18N6O2S2 and its molecular weight is 486.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
L'émergence de la résistance aux antimicrobiens représente un défi majeur pour la santé mondiale. Les chercheurs ont étudié le potentiel antimicrobien des dérivés de ce composé. Plus précisément, des dérivés de la N-(4-(4-bromophényl)thiazol-2-yl)-2-chloroacétamide ont été synthétisés et évalués pour leur activité antimicrobienne in vitro contre les espèces bactériennes à Gram positif et à Gram négatif. Ces composés sont prometteurs comme agents antimicrobiens potentiels .
Propriétés anticancéreuses
Le cancer reste une maladie redoutable, nécessitant de nouvelles approches thérapeutiques. Le composé synthétisé a été testé pour son activité anticancéreuse contre les cellules d'adénocarcinome mammaire humain positives pour le récepteur des œstrogènes (MCF7). Il est à noter que les composés d6 et d7 présentent une activité significative contre les cellules cancéreuses du sein. Des études de docking moléculaire confirment en outre leur potentiel comme composés de tête pour la conception rationnelle de médicaments .
Potentiel anti-inflammatoire
Le noyau thiazole hétérocyclique, présent dans ce composé, a été associé à des propriétés anti-inflammatoires. Les chercheurs ont exploré son potentiel pour moduler les réponses inflammatoires, ce qui pourrait avoir des implications pour le traitement des maladies inflammatoires .
Études antivirales
Bien que des études spécifiques sur l'activité antivirale de ce composé soient limitées, ses caractéristiques structurales justifient une enquête. Les chercheurs ont synthétisé des composés apparentés présentant des propriétés antivirales prometteuses, ce qui suggère que des recherches supplémentaires sur le potentiel antiviral de ce composé sont justifiées .
Agents hybrides antibactériens
Les antimicrobiens hybrides combinant différents agents ont gagné en attention. Les chercheurs ont synthétisé des dérivés qui combinent des fragments thiazole et sulfonamide, tous deux connus pour leur activité antibactérienne. Bien qu'ils ne soient pas directement liés à notre composé, ces travaux mettent en évidence le potentiel des structures à base de thiazole dans la lutte contre les infections bactériennes .
Relations structure-activité
La compréhension des relations structure-activité (RSA) de ce composé est cruciale. Les chercheurs ont exploré l'impact des substituants sur ses propriétés biologiques. Par exemple, l'effet des substituants attachés au cycle phénoxy, benzoyle et phényle du noyau thiazole a été étudié .
Propriétés
IUPAC Name |
N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2S2/c1-14-3-8-18-19(11-14)34-23(29-18)15-4-6-16(7-5-15)27-20(31)12-17-13-33-24(28-17)30-22(32)21-25-9-2-10-26-21/h2-11,13H,12H2,1H3,(H,27,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCXOBRGWWWTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2567974.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2567978.png)
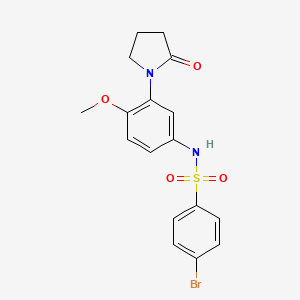



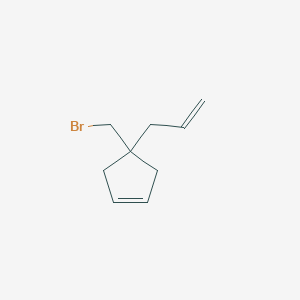
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)
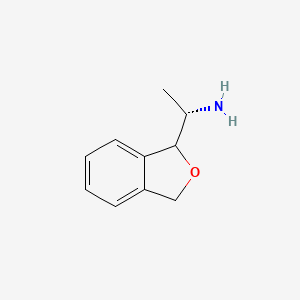
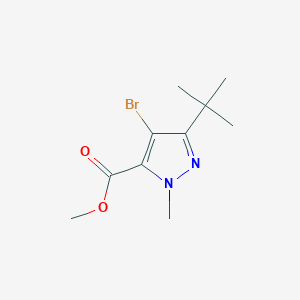
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2567993.png)

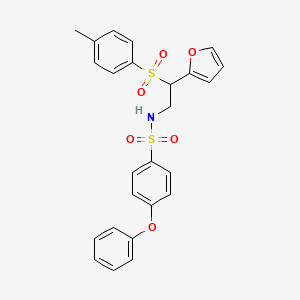
![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)
